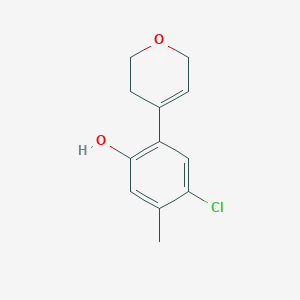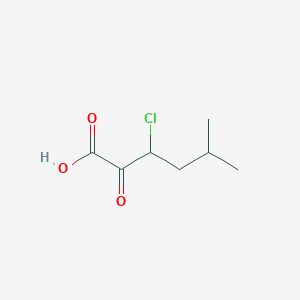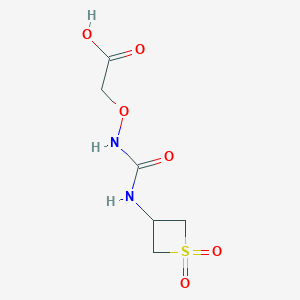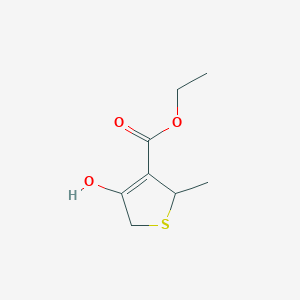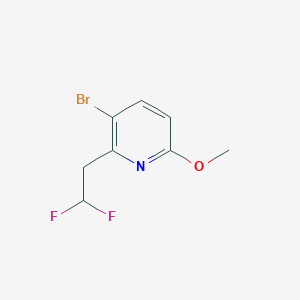
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoroethyl, and methoxy groups
Preparation Methods
The synthesis of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can be compared with other similar compounds, such as:
3-Bromo-2-(2,2-difluoroethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-3-(2,2-difluoroethyl)-6-methoxypyridine: Positional isomer with different substitution pattern, leading to variations in chemical properties.
3-Bromo-2-(2,2-difluoroethyl)-4-methoxypyridine: Another positional isomer with potential differences in reactivity and applications.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-2-(2,2-difluoroethyl)-6-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-3-2-5(9)6(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |
InChI Key |
MBGZDSHTRVBDNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


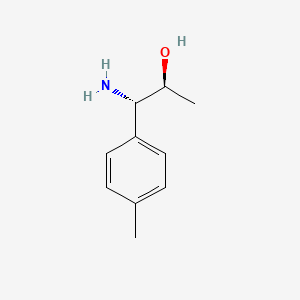
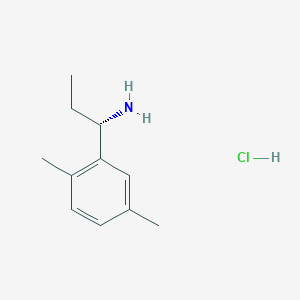
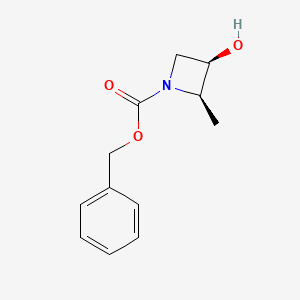
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
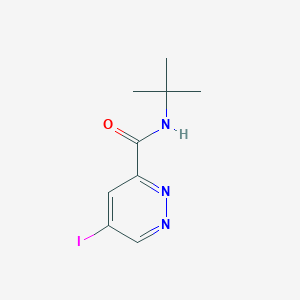
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)

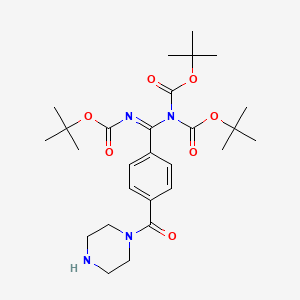
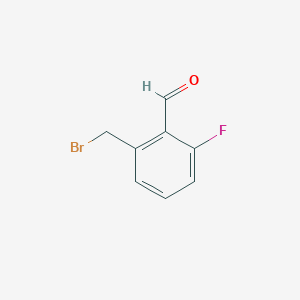
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
